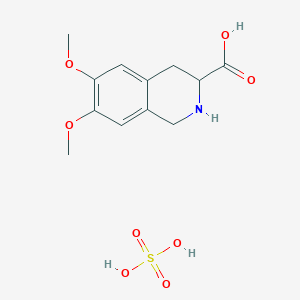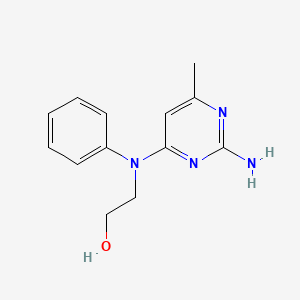
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
The synthesis of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic compound.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl compound to the desired oxidation state.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale synthesis.
Chemical Reactions Analysis
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and phenyl groups can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death.
Comparison with Similar Compounds
2-((2-Amino-6-methylpyrimidin-4-yl)(phenyl)amino)ethanol can be compared with other similar compounds, such as:
2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: These compounds have shown promising antibacterial activity and are being studied for their potential as anti-tubercular agents.
3-((2-Amino-6-methylpyrimidin-4-yl)ethynyl)benzylamino-1,3-oxazol-2(3H)-one: This compound belongs to the same class of aminopyrimidines and has been investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
6303-38-4 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(N-(2-amino-6-methylpyrimidin-4-yl)anilino)ethanol |
InChI |
InChI=1S/C13H16N4O/c1-10-9-12(16-13(14)15-10)17(7-8-18)11-5-3-2-4-6-11/h2-6,9,18H,7-8H2,1H3,(H2,14,15,16) |
InChI Key |
DSJXSQYFMKXONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


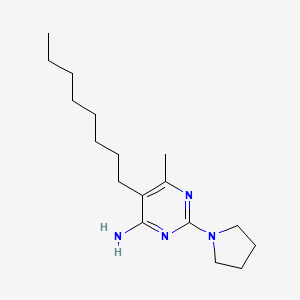
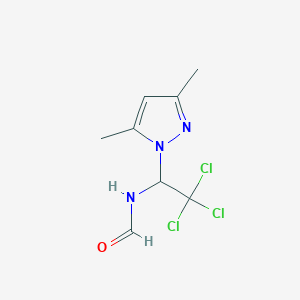
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
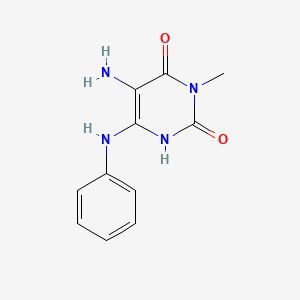
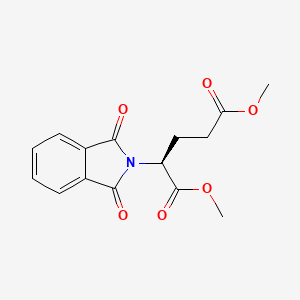
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
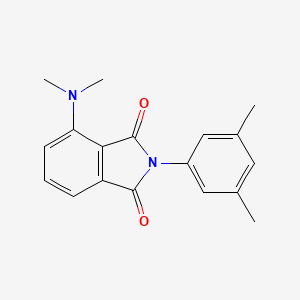
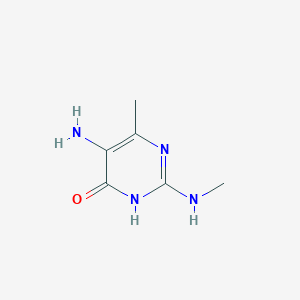
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
